N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
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Description
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O2S and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
- A study focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Some compounds showed significant anti-inflammatory effects, suggesting the potential of similar compounds in the development of new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Antitumor Activities
- Another study synthesized novel isoxazole compounds and tested them for antitumor activities. Some compounds exhibited better anti-tumor activities, indicating the potential use of isoxazole derivatives in cancer research (Qi Hao-fei, 2011).
Anticancer Agents
- Research on 5-methyl-4-phenyl thiazole derivatives as anticancer agents found that certain synthesized compounds showed high selectivity and induced apoptosis in cancer cell lines, highlighting the relevance of such compounds in the development of targeted cancer therapies (A. Evren et al., 2019).
Antibacterial Evaluation
- Isoxazolinyl oxazolidinones were synthesized and their in vitro antibacterial activity was evaluated, showing that most synthesized compounds had lower MIC values compared to linezolid against various bacteria. This suggests potential applications in the development of new antibacterial agents (V. Varshney et al., 2009).
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-14(2)27-17-9-7-15(8-10-17)11-21(25)23-13-16-12-20(26-24-16)18-5-3-4-6-19(18)22/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLSPQULJNTNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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